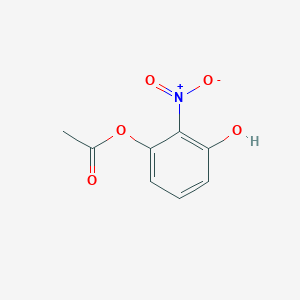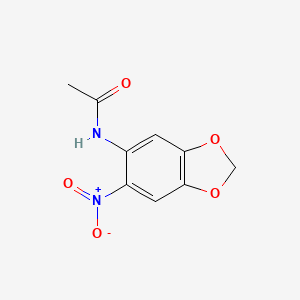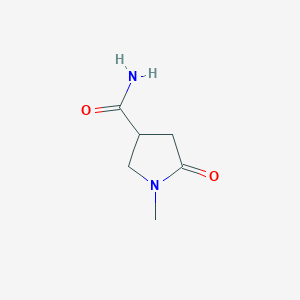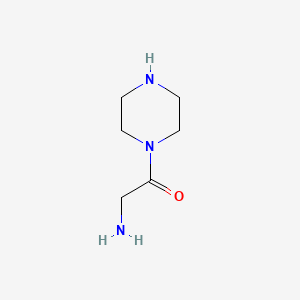
(4'-Methoxy-biphenyl-4-yl)-acetic acid
Overview
Description
The compound "(4'-Methoxy-biphenyl-4-yl)-acetic acid" is a derivative of biphenyl with a methoxy group and an acetic acid moiety attached to the biphenyl structure. This compound is structurally related to various other compounds that have been synthesized and studied for their potential applications, including antimicrobial activities and as intermediates for further chemical modifications .
Synthesis Analysis
The synthesis of related biphenyl acetic acid derivatives often involves multistep reactions, including catalytic cross-coupling reactions, cyclization, and acylation processes. For instance, the synthesis of 4'-acetyl-4-methoxybiphenyl (AMB) was achieved via a catalytic Suzuki cross-coupling reaction . Similarly, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide . These methods demonstrate the versatility of biphenyl acetic acid derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings which can influence the physical properties and reactivity of the compound. For example, the crystal structure of AMB shows an orthorhombic unit cell with parallel alignment of planar molecules, which is significant for the material's polar properties . The molecular structure can also affect the formation of dimers through hydrogen bonding, as seen in the case of (3-methoxyphenyl)acetic acid .
Chemical Reactions Analysis
Biphenyl acetic acid derivatives can undergo various chemical reactions, including acylation and bromination. The acylation of amines and pyrazole with acyl chloride derivatives of biphenyl acetic acid has been reported, leading to the formation of new amides and 1-acylpyrazole . Additionally, the regioselective bromination of 4-methoxyphenylacetic acid has been achieved, demonstrating the reactivity of the methoxyphenyl moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl acetic acid derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups and acetic acid moieties can affect the compound's polarity, hydrogen bonding capability, and thermal stability. For instance, the polar structure of AMB contrasts with nonpolar structures of related compounds, which is explained by lateral arene-arene interactions . The thermal characteristics of biphenyl-4,4'-diacetic acid indicate considerable thermal stability, which is important for potential applications .
Scientific Research Applications
-
Fluorescence Studies
- Field : Analytical Chemistry
- Application : 4-Methoxybiphenyl has been used as a standard reagent in fluorescence studies . Its fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
- Method : The method involves a derivatization reaction of aryl halides with phenylboronic acid (PBA), where 4-Methoxybiphenyl is used as a standard reagent .
- Results : The results of these studies would be specific to the particular aryl halides and conditions used in the experiment .
-
Mass Spectrometry
- Field : Mass Spectrometry
- Application : 4-Methoxybiphenyl can be used in mass spectrometry as a reference compound .
- Method : The compound is ionized and then separated based on its mass-to-charge ratio .
- Results : The results provide information about the molecular weight and structure of the compound .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : 4-Methoxybiphenyl can be used as a starting material in the synthesis of various organic compounds .
- Method : The specific method would depend on the target compound. For example, it could be used in a substitution reaction to introduce other functional groups .
- Results : The results would be the successful synthesis of the target compound .
-
Hematology Stains
- Field : Hematology
- Application : 4-Methoxybiphenyl can be used in the preparation of hematology stains .
- Method : The compound is used in the formulation of the stain, which is then applied to blood samples .
- Results : The stain allows for the visualization and identification of different types of blood cells .
-
Pharmaceutical Research
- Field : Pharmaceutical Research
- Application : 4-Methoxybiphenyl can be used in the synthesis of pharmaceuticals.
- Method : The compound can be used as a building block in the synthesis of pharmaceutical compounds.
- Results : The results would be the successful synthesis of the pharmaceutical compound.
-
Material Science
-
Environmental Science
- Field : Environmental Science
- Application : 4-Methoxybiphenyl can be used in environmental monitoring and testing .
- Method : The compound can be used as a reference standard in the analysis of environmental samples .
- Results : The results would provide information about the presence and concentration of similar compounds in the environment .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Research
- Application : 4-Methoxybiphenyl can be used as an intermediate in the synthesis of pharmaceuticals.
- Method : The compound can be used as a building block in the synthesis of pharmaceutical compounds.
- Results : The results would be the successful synthesis of the pharmaceutical compound.
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-8-6-13(7-9-14)12-4-2-11(3-5-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHEDXEFMKOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362703 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Methoxy-biphenyl-4-yl)-acetic acid | |
CAS RN |
60277-22-7 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Biphenyl-(4'-methoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

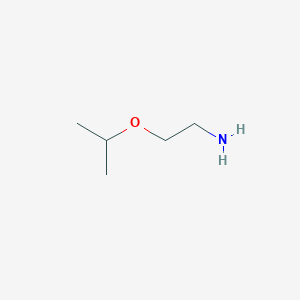

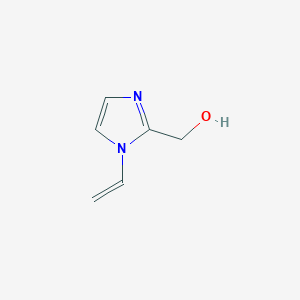
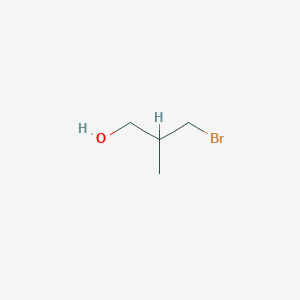
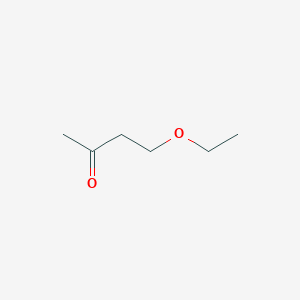
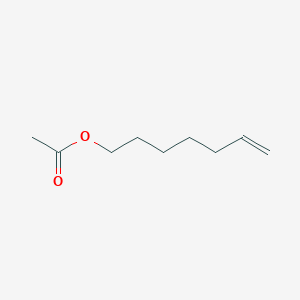
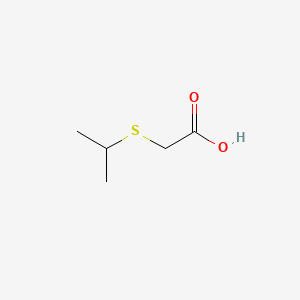
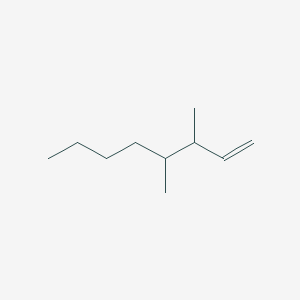
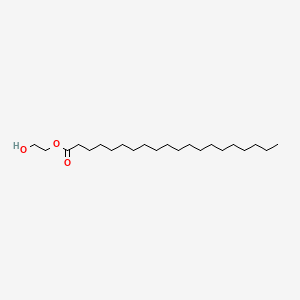
![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)
